molecular formula C21H28N2O2S B14985334 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14985334
M. Wt: 372.5 g/mol
InChI Key: KHWGNAUISFDQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with tert-butylbenzoyl chloride to form 4-tert-butylbenzamide.

    Introduction of the Morpholine Ring: The next step involves the alkylation of the benzamide with 2-chloroethylmorpholine under basic conditions to introduce the morpholine ring.

    Incorporation of the Thiophene Ring: The final step involves the coupling of the intermediate with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

In chemistry, 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its morpholine ring is known to interact with various biological targets, making it a useful tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the morpholine and thiophene rings suggests that it may have activity against certain biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]aniline
  • tert-Butyl (2-morpholin-2-ylethyl)carbamate
  • tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate

Uniqueness

4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its functional groups

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

4-tert-butyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C21H28N2O2S/c1-21(2,3)17-8-6-16(7-9-17)20(24)22-15-18(19-5-4-14-26-19)23-10-12-25-13-11-23/h4-9,14,18H,10-13,15H2,1-3H3,(H,22,24)

InChI Key

KHWGNAUISFDQKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.